1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group is incorporated through a nucleophilic substitution reaction using 3-nitroaniline.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products Formed
Oxidation: Formation of nitro and carboxylic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or azide derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-N-(2-nitrophenyl)-6-oxopyridine-3-carboxamide
- 1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide
- 1-[(4-bromophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide
Uniqueness
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and nitrophenyl groups, along with the pyridine ring, contributes to its versatility and potential for various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-15-7-4-13(5-8-15)11-22-12-14(6-9-18(22)24)19(25)21-16-2-1-3-17(10-16)23(26)27/h1-10,12H,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCXRIDMFUOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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